molecular formula C15H14N2O2S B2817898 2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide CAS No. 1445764-52-2

2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide

Cat. No. B2817898
CAS RN: 1445764-52-2
M. Wt: 286.35
InChI Key: ZARGXDXLALRJDS-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide, also known as CT-322, is a small molecule that has been extensively studied for its potential applications in cancer therapy. CT-322 is a vascular endothelial growth factor (VEGF) inhibitor, which means it can prevent the growth of new blood vessels in tumors, ultimately leading to their shrinkage.

Scientific Research Applications

Enantioselective Synthesis and Biotransformation

A study reported the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi, demonstrating the potential of these microorganisms in green chemistry applications. This process yielded a compound with a CN-bearing stereogenic center, showcasing the use of biotransformation in producing enantiomerically enriched compounds (Jimenez et al., 2019).

Synthesis of Geminally Activated Nitro Dienes

Another study focused on the synthesis of geminally activated nitro dienes by condensing 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids. This research contributes to the development of new synthetic routes for creating complex organic molecules with potential applications in material science and pharmaceuticals (Baichurin et al., 2019).

Antimicrobial Activity of Schiff Bases

The antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has been investigated, indicating the relevance of such compounds in developing new antimicrobial agents. This study highlights the potential of these compounds in addressing the challenge of microbial resistance (Arora et al., 2013).

Structural Determination through Synthesis

Research on the synthesis and structural determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide contributes to the understanding of the molecular architecture of cyano-acrylamide derivatives, which is crucial for designing compounds with specific biological or physical properties (Kariuki et al., 2022).

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(2-thiophen-3-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(12-4-6-20-10-12)9-17-15(18)13(8-16)7-14-3-2-5-19-14/h2-7,10-11H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGXDXLALRJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=CC1=CC=CO1)C#N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide

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